molecular formula C10H8ClFO B7976192 2-Chloro-5-fluorophenyl cyclopropyl ketone

2-Chloro-5-fluorophenyl cyclopropyl ketone

Cat. No.: B7976192
M. Wt: 198.62 g/mol
InChI Key: DGCOEFZFYKLDLD-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluorophenyl cyclopropyl ketone typically involves the cyclopropanation of a suitable precursor, such as 2-chloro-5-fluorophenyl ketone, using a cyclopropylating agent. One common method is the reaction of 2-chloro-5-fluorophenyl ketone with diazomethane in the presence of a catalyst like copper(I) chloride. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions and catalysts to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorophenyl cyclopropyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl cyclopropyl ketones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-fluorophenyl cyclopropyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenyl cyclopropyl ketone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The cyclopropyl ring adds strain and rigidity to the molecule, affecting its overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluorophenyl ketone: Lacks the cyclopropyl ring, making it less rigid and potentially less reactive.

    2-Chloro-5-fluorophenyl methyl ketone: Contains a methyl group instead of a cyclopropyl ring, affecting its steric and electronic properties.

    2-Chloro-5-fluorophenyl ethyl ketone: Similar to the methyl ketone but with an ethyl group, further altering its chemical behavior.

Uniqueness

2-Chloro-5-fluorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl ring, which introduces strain and rigidity, potentially enhancing its reactivity and binding properties. The combination of chlorine and fluorine substitutions on the phenyl ring also contributes to its distinct chemical characteristics.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOEFZFYKLDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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